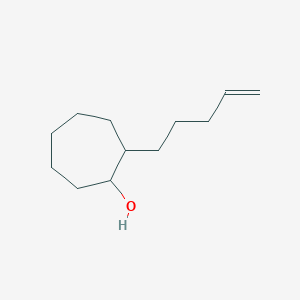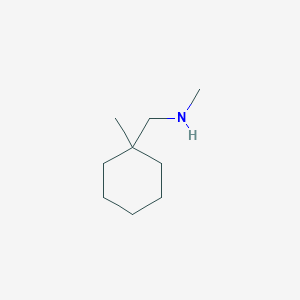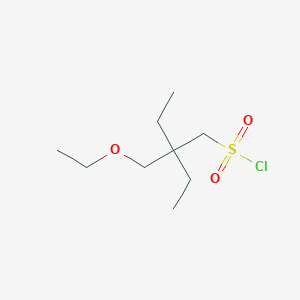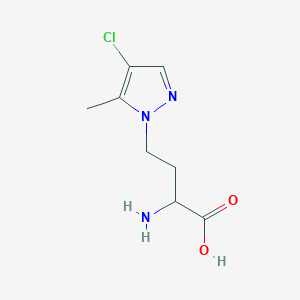![molecular formula C10H13N3 B13623666 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Phenylpyrazoles: These compounds contain a pyrazole ring fused to a phenyl group, offering different chemical properties and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have applications in medicinal chemistry due to their antimetabolite properties.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-7-12-13-6-4-3-5-9(8)13/h3-7H,11H2,1-2H3 |
InChI Key |
UHXDXOXYGLMGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C2C=CC=CN2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


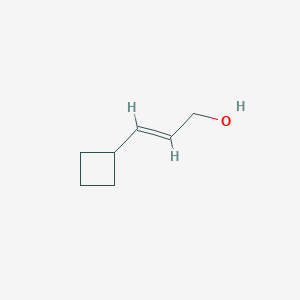
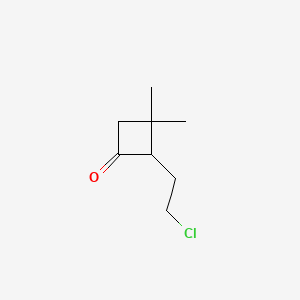
![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
![(Benzo[b]thiophen-3-ylmethyl)hydrazine](/img/structure/B13623608.png)

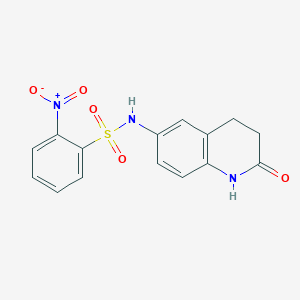
![(2R)-1-[(2S)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13623624.png)
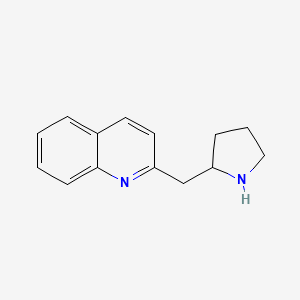
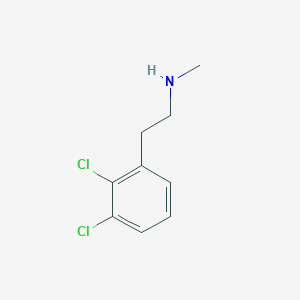
![1-(Imidazo[2,1-b]thiazol-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13623641.png)
